Product packaging for Di-tert-butyl selenide(Cat. No.:CAS No. 34172-60-6)

Di-tert-butyl selenide

Cat. No.: B1623018
CAS No.: 34172-60-6
M. Wt: 193.2 g/mol
InChI Key: OZCBRUAHGPOZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution and Significance of Organoselenium Compounds in Contemporary Chemical Research

Organoselenium chemistry, a field that began in the 19th century, has undergone a remarkable transformation from a niche area of study to a vital component of modern chemical research. oup.com Initially, the focus was on simple, often malodorous and unstable, aliphatic organoselenium compounds like selenols (RSeH), selenides (RSeR), and diselenides (RSeSeR). oup.commdpi.com For many years, the perception of selenium compounds as toxic and difficult to handle limited the field's growth. oup.com However, the discovery of selenium's role as an essential trace element and its presence in crucial enzymes in the 1970s sparked a surge of interest in its biological and chemical properties. tandfonline.com

The past few decades have witnessed an exponential expansion of organoselenium chemistry, driven by the development of new synthetic methodologies and the discovery of their diverse applications. tandfonline.comrsc.org Researchers have moved beyond the initial focus on antioxidant properties to explore their potential in medicinal chemistry, with applications as anticancer, antimicrobial, and antiviral agents. tandfonline.com Furthermore, organoselenium compounds have become indispensable tools in organic synthesis, serving as catalysts and intermediates for creating complex molecules. mdpi.comrsc.org Their unique reactivity, which is distinct from their sulfur analogs, allows for specific chemical transformations. rsc.org The field has also expanded into materials science, where organoselenium compounds are used as precursors for semiconductor materials. rsc.org

Positioning of Di-tert-butyl Selenide (B1212193) within Advanced Organoselenium Chemistry

Di-tert-butyl selenide, with the chemical formula (t-C4H9)2Se, holds a specific and important position within the broader landscape of advanced organoselenium chemistry. Its sterically hindered structure, owing to the two bulky tert-butyl groups attached to the selenium atom, imparts unique chemical and physical properties that distinguish it from less hindered dialkyl selenides. This steric hindrance can influence its reactivity, making it a valuable tool in specific synthetic applications where selectivity is crucial.

One of the most significant roles of this compound is as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD), also known as Metal-Organic Vapor Phase Epitaxy (MOVPE). wikipedia.orgrsc.org This technique is used to grow high-quality thin films of selenium-containing semiconductor materials. The volatility and decomposition characteristics of this compound make it a suitable candidate for delivering selenium in a controlled manner during the deposition process. wikipedia.org Its use in this high-technology application underscores its importance in the development of advanced electronic and optoelectronic devices.

Historical Development and Key Milestones in this compound Research

While the broader field of organoselenium chemistry has a longer history, detailed research specifically focusing on this compound and its unique properties has emerged more recently, in line with the growing interest in specialized organoselenium reagents. A significant milestone in its application was its identification as a viable precursor for MOCVD. This development was crucial for the controlled synthesis of metal selenide thin films, a key component in various semiconductor devices.

Another area of development has been the exploration of its synthesis. While general methods for preparing dialkyl selenides exist, the synthesis of sterically hindered selenides like this compound can present challenges. Research has focused on developing efficient synthetic routes to overcome the steric hindrance posed by the tert-butyl groups. However, some methods that are effective for producing other dialkyl selenides have proven less successful for this compound due to this steric hindrance. mdpi.com The ongoing refinement of synthetic methods and the exploration of its applications in areas like materials science continue to be active areas of research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18Se B1623018 Di-tert-butyl selenide CAS No. 34172-60-6

Properties

CAS No.

34172-60-6

Molecular Formula

C8H18Se

Molecular Weight

193.2 g/mol

IUPAC Name

2-tert-butylselanyl-2-methylpropane

InChI

InChI=1S/C8H18Se/c1-7(2,3)9-8(4,5)6/h1-6H3

InChI Key

OZCBRUAHGPOZBQ-UHFFFAOYSA-N

SMILES

CC(C)(C)[Se]C(C)(C)C

Canonical SMILES

CC(C)(C)[Se]C(C)(C)C

Pictograms

Acute Toxic

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of Di Tert Butyl Selenide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and electronic environment of organoselenium compounds.

⁷⁷Se NMR Chemical Shift Analysis and Correlation with Molecular Environment

The ⁷⁷Se nucleus, with a spin of ½, offers a very wide chemical shift range, making ⁷⁷Se NMR a sensitive probe for the local electronic environment of selenium. huji.ac.ilscispace.com Each class of selenium compound exhibits a characteristic chemical shift range. huji.ac.il For dialkyl selenides, such as Di-tert-butyl selenide (B1212193), the chemical shifts are influenced by the nature of the alkyl groups attached to the selenium atom.

The chemical shift of ⁷⁷Se is highly sensitive to factors like the electronegativity of substituents and the geometry around the selenium atom. researchgate.net For instance, the ⁷⁷Se NMR chemical shift is significantly affected by the torsional angles that define the geometry of diselenide linkages. researchgate.net Computational studies, often used in conjunction with experimental data, have shown a good correlation between calculated and measured ⁷⁷Se NMR chemical shifts, which aids in the assignment of signals in complex spectra. nih.govacs.org This combined experimental and computational approach is valuable for understanding the structure and bonding in organoselenium compounds. researchgate.net

Table 1: Representative ⁷⁷Se NMR Chemical Shift Ranges for Various Organoselenium Compounds

Compound TypeChemical Shift Range (ppm)
Selenols~ -80
Selenolates-240 to -270
Diselenides230 to 360
Selenenyl sulfides250 to 340

Data compiled from various sources. researchgate.net

¹H and ¹³C NMR Characterization of tert-Butyl Group Resonances

¹H and ¹³C NMR spectroscopy provide valuable information about the tert-butyl groups in Di-tert-butyl selenide. In the ¹H NMR spectrum of this compound, the eighteen equivalent protons of the two tert-butyl groups give rise to a single sharp singlet. umich.eduarkat-usa.org This is due to the free rotation around the C-C and C-Se bonds, which makes all the methyl protons magnetically equivalent.

Table 2: ¹H and ¹³C NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H1.54singlet-C(CH ₃)₃
¹³C43.4--C (CH₃)₃
¹³C35.2--C(C H₃)₃

Data obtained in CDCl₃. umich.eduarkat-usa.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within this compound. These complementary methods rely on different selection rules: a vibrational mode is IR active if it results in a change in the molecular dipole moment, whereas a mode is Raman active if it causes a change in the molecular polarizability. lehigh.edumdpi.com

The IR spectrum of this compound displays characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H and C-C bonds within the tert-butyl groups. umich.edu The C-Se stretching vibration is also observable, typically appearing in the lower frequency region of the spectrum. The positions of these bands provide a fingerprint for the molecule. For instance, the IR spectrum of this compound shows prominent peaks around 2974, 1455, and 1383 cm⁻¹, which are characteristic of the tert-butyl group vibrations. umich.edu

Table 3: Key Infrared (IR) Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational Mode
2974, 2928, 2891C-H stretching
1455C-H bending (asymmetric)
1383C-H bending (symmetric)
1090, 1050C-C stretching
881C-Se stretching

Data obtained from KBr pellet. umich.edu

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for confirming the molecular weight of this compound and for studying its fragmentation patterns, which can provide structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile compounds. measurlabs.com In the analysis of this compound, GC is used to separate the compound from any impurities or byproducts, and the mass spectrometer then provides a mass spectrum of the pure compound. umich.edu The mass spectrum of this compound shows a molecular ion peak (M⁺) that confirms its molecular weight. umich.edu The fragmentation pattern observed in the mass spectrum is characteristic of the molecule and typically involves the loss of tert-butyl radicals or isobutylene (B52900).

A study on the synthesis of various selenides utilized GC-MS to analyze the crude product directly, confirming the formation and purity of this compound. arkat-usa.org The reported mass spectrum showed the molecular ion at m/z 194.2 (consistent with the most abundant selenium isotope) and significant fragments at m/z 138.2 and 57.2, corresponding to the loss of a tert-butyl group and the tert-butyl cation, respectively. umich.edu

Table 4: GC-MS Fragmentation Data for this compound

m/zRelative Intensity (%)Proposed Fragment
194.233[C₈H₁₈Se]⁺ (Molecular Ion)
138.263[C₄H₉Se]⁺
57.2100[C₄H₉]⁺

Data from Electron Ionization (EI) Mass Spectrometry. umich.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Intermediates

Liquid Chromatography-Mass Spectrometry (LC-MS) is another essential technique, particularly for analyzing less volatile or thermally labile compounds, including reaction intermediates that may be present in the synthesis of this compound and its analogs. rsc.orglcms.cz The use of LC-MS allows for the separation of components in a liquid phase followed by their detection by mass spectrometry. This is particularly useful in mechanistic studies where transient species need to be identified. For example, in studies involving the reactions of organoselenium compounds, LC-MS can be used to monitor the formation of various intermediates and products over time. ethz.ch While specific LC-MS studies focusing solely on the reaction intermediates of this compound synthesis are not extensively detailed in the provided context, the technique's utility in the broader field of organoselenium chemistry is well-established for identifying species like selenoxides and other oxidized selenium intermediates. nih.gov

Electron Impact Mass Spectrometry in Gas-Phase Decomposition Studies

Electron Impact (EI) mass spectrometry is a powerful technique for studying the gas-phase behavior of volatile compounds like this compound. In EI-MS, the sample is ionized by a high-energy electron beam, causing the removal of an electron to form a molecular ion (M⁺). iastate.edu This molecular ion is often energetically unstable and undergoes fragmentation, breaking down into smaller, characteristic ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint that can be used for identification and for inferring decomposition pathways. iastate.edunih.gov

For this compound, ((CH₃)₃C)₂Se, the fragmentation process is governed by the stability of the resulting fragments. The gas-phase decomposition is initiated by the formation of the molecular ion. nih.gov The most prominent fragmentation pathway involves the cleavage of a selenium-carbon bond, leading to the loss of a stable tert-butyl radical ((CH₃)₃C•). This results in a strong signal corresponding to the [ (CH₃)₃CSe ]⁺ ion. Further fragmentation can occur through rearrangement and elimination of neutral molecules like isobutylene from the remaining tert-butyl group. libretexts.org

The study of these fragmentation patterns provides critical insights into the bond strengths and decomposition mechanisms of the molecule in the gas phase. amelica.org The characteristic isotopic pattern of selenium, which has six naturally occurring stable isotopes, further aids in the identification of selenium-containing fragments in the mass spectrum. rsc.org

Table 1: Predicted Major Ions in the Electron Impact Mass Spectrum of this compound

Ion FormulaStructurem/z (for ⁸⁰Se)Description
[C₈H₁₈Se]⁺((CH₃)₃C)₂Se⁺194Molecular Ion
[C₄H₉Se]⁺(CH₃)₃C-Se⁺137Loss of a tert-butyl radical
[C₄H₉]⁺(CH₃)₃C⁺57tert-Butyl cation

X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been extensively applied to derivatives and complexes of this compound to understand their molecular and supramolecular structures. rsc.org

For instance, the crystal structures of palladium(II) and platinum(II) complexes with phosphane selenide ligands, such as di-tert-butylisopropylphosphine selenide, have been elucidated. iucr.org In these complexes, the selenium atom of the ligand coordinates to the metal center. X-ray analysis of trans-[PdCl₂((tBu)₂iPrPSe)₂] reveals a square-planar geometry around the palladium atom. iucr.org The analysis of such structures provides precise measurements of the Se-metal and Se-P bond distances and the P-Se-Metal bond angles, which are fundamental to understanding the nature of the coordinate bond. iucr.org Similarly, complex organoselenium compounds incorporating di-tert-butylphenol moieties have been characterized, revealing intricate eight-membered ring structures. researchgate.net

Table 2: Selected Crystallographic Data for a this compound Derivative Complex

CompoundFormulaCrystal SystemSpace GroupKey Bond AngleRef.
trans-Dichlorido(di-tert-butylisopropylphosphine selenide-κSe)palladium(II)[PdCl₂(C₁₁H₂₅PSe)₂]MonoclinicP2₁/nP—Se—Pd: 107–119° iucr.org
(Bromoselanyl)di-tert-butylisopropylphosphanium di-μ-bromido-bis[dibromidopalladium(II)](C₁₁H₂₅BrPSe)₂[Pd₂Br₆]TriclinicP-1P—Se—Br: 100.30(2)° iucr.org

Within the crystal structures of organoselenium compounds, weak, non-bonding interactions can play a significant role in determining molecular conformation and crystal packing. A particularly important example is the intramolecular interaction between a selenium atom and a nearby electronegative atom, such as oxygen (Se···O) or nitrogen (Se···N).

These interactions, though weaker than covalent bonds, are strong enough to influence molecular geometry. Their existence and strength are typically investigated through detailed analysis of crystallographic data and supported by computational studies. ias.ac.innih.gov Studies on ortho-formylarylselenides have shown that the presence and strength of Se···O interactions depend on the specific molecular structure. ias.ac.innih.gov The interaction is often described as an n→σ* electron delocalization, where the lone pair (n) of the oxygen atom donates electron density into the antibonding orbital (σ) of the Se-Y bond (where Y is another substituent). ias.ac.in This delocalization strengthens the interaction and can be correlated with a shortening of the Se···O distance below the sum of the van der Waals radii. Similarly, Se···N interactions in 2-selenobenzylamine derivatives have been evaluated using NMR spectroscopy and computational methods, which attribute the interaction to the orbital overlap between the nitrogen lone pair and the σ orbital of the Se-X bond. acs.org

The strength of these interactions is dependent on the electrophilicity of the selenium atom and the nature of the substituents attached to it. ias.ac.inacs.org

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. americanlaboratory.com The technique works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. americanlaboratory.com

For organoselenium compounds, XPS is particularly valuable for determining the oxidation state of the selenium atom. mdpi.comnih.gov Selenium can exist in various oxidation states (e.g., -2, 0, +2, +4, +6), and the binding energy of its core electrons (most commonly the Se 3d electrons) is sensitive to this state. For example, a higher oxidation state leads to a higher binding energy.

XPS has been used to monitor the oxidation of selenides (Se(II)) to selenoxides (Se(IV)) in catalytic processes. mdpi.com By comparing the Se 3d spectra before and after reaction with an oxidant like hydrogen peroxide, researchers can quantify the change in the ratio of Se(II) to Se(IV) species on a catalyst's surface. mdpi.com This provides direct evidence for the involvement of different selenium oxidation states in the catalytic cycle. However, accurate analysis requires careful sample preparation, as techniques like ion etching for surface cleaning can cause preferential sputtering and alter the observed surface composition and oxidation states. nih.gov In-situ scraping of the sample in a high vacuum is often preferred for obtaining reliable data. nih.gov

Table 3: XPS Analysis of Selenium Oxidation State Change in a Catalyst

Catalyst ConditionSe(II) (%)Se(IV) (%)Ref.
Before H₂O₂ exposure1000 mdpi.com
After 24h in H₂O₂4951 mdpi.com

Reactivity Profiles and Mechanistic Investigations of Di Tert Butyl Selenide

Oxidative Reactions of Di-tert-butyl Selenide (B1212193)

The oxidation of organoselenium compounds, including selenides, is a fundamental area of study. The presence of bulky substituents, such as the tert-butyl groups in di-tert-butyl selenide, can sterically hinder the selenium atom, affecting its interaction with oxidizing agents.

Reactivity with Oxidizing Agents (e.g., Hypobromous Acid)

Comparative Reactivity Studies of Alkyl versus Aryl Selenides

Comparative studies on the electrochemical oxidation of alkyl and aryl selenides have shown that alkyl selenides are generally oxidized at a lower potential than their aryl counterparts. marquette.edu This is in contrast to the analogous sulfur compounds, where aryl sulfides are more easily oxidized. marquette.edu The difference in reactivity is attributed to the fact that the oxidation of aryl sulfides is more likely to occur on the aromatic ring, leading to a higher yield of coupled products. marquette.edu In the context of oxidation by hypobromous acid, alkyl-substituted selenium compounds have demonstrated higher reactivity than those with aryl substituents. rsc.org This is because alkyl groups are more electron-donating than aryl groups, making the selenium atom more nucleophilic and thus more susceptible to electrophilic attack by HOBr. rsc.org

Compound Type General Reactivity with HOBr Reason
Alkyl SelenidesHigherAlkyl groups are electron-donating, increasing the nucleophilicity of the selenium atom. rsc.org
Aryl SelenidesLowerAryl groups are less electron-donating compared to alkyl groups. rsc.org

Reductive Pathways and Metal Center Reduction Capability

While the provided search results primarily focus on the oxidative and thermal reactions of this compound, information regarding its specific reductive pathways and its capability to reduce metal centers is limited. However, the broader chemistry of selenides indicates that they can be reduced. For instance, selenoxides can be reduced back to their corresponding selenides using reducing agents like sodium borohydride (B1222165). Furthermore, cofacial bimetallic tin(II) complexes have been shown to react with elemental selenium, resulting in the oxidation of the tin centers to Sn(IV) and the formation of polychalcogenide complexes. nih.gov The reverse reaction, the reductive removal of the chalcogen atoms, can be achieved by treatment with phosphines, regenerating the di-tin(II) complex. nih.gov This suggests that selenium in certain environments can be reduced, although specific studies detailing the reductive capabilities of this compound itself are not present in the search results.

Thermal Decomposition Mechanisms

The thermal decomposition of this compound has been investigated, particularly in the context of its use as a precursor in metalorganic vapour phase epitaxy (MOVPE).

Carbon-Selenium Bond Cleavage Processes

Studies on the thermal decomposition of this compound have shown that the primary decomposition pathway involves a β-hydrogen elimination reaction, which leads to the formation of isobutene as the major product. st-andrews.ac.uk A smaller amount of isobutane (B21531) is also detected. st-andrews.ac.uk Traces of the intermediate tertiarybutyl selenol have also been observed. st-andrews.ac.uk Semi-empirical molecular orbital calculations support the β-hydrogen elimination pathway as the most likely route for the unimolecular dissociation of this compound. st-andrews.ac.uk Homolytic cleavage of the carbon-selenium bond is considered a competing mechanism that becomes more significant at higher temperatures and reactor pressures. st-andrews.ac.uk This C-Se bond cleavage is a key process in the application of organoselenium compounds in organic synthesis, often facilitated by reagents like tin hydrides in the presence of radical initiators. wiley-vch.de

Decomposition Product Proposed Mechanism
Isobutene (major)β-hydrogen elimination st-andrews.ac.uk
Isobutane (minor)Not explicitly detailed
Tertiarybutyl selenol (traces)Intermediate in decomposition st-andrews.ac.uk

Nucleophilic and Electrophilic Reactivity in Organic Transformations

Organoselenium compounds are known for their versatile reactivity, capable of acting as both nucleophiles and electrophiles in organic synthesis. ajrconline.orgwiley-vch.de Dialkyl selenides, such as this compound, possess a lone pair of electrons on the selenium atom, which allows them to function as nucleophiles. The nucleophilicity of the selenium center is influenced by the nature of the alkyl groups attached. Alkyl substituents, in general, enhance the nucleophilicity of the selenium atom compared to aryl substituents. rsc.org

As a nucleophile, this compound can, in principle, react with various electrophiles. However, the presence of the two bulky tert-butyl groups introduces significant steric hindrance around the selenium atom. This steric bulk can impede its reaction with electrophiles, and in some cases, may prevent reactions that would otherwise be expected for less hindered dialkyl selenides. For instance, in the synthesis of dialkyl selenides via nucleophilic substitution, tertiary alkyl halides like tert-butyl bromide are often poor substrates due to steric hindrance and competing elimination reactions. mdpi.com

Conversely, the selenium atom in a selenide can be oxidized to form more electrophilic species. For example, oxidation of a selenide can lead to a selenoxide, which can then participate in further reactions. nih.gov Furthermore, reaction with halogens can convert selenides into selenenyl halides, which are potent electrophiles used in various organic transformations, including the selenofunctionalization of alkenes. wiley-vch.denih.gov While these are general pathways for organoselenium compounds, the specific electrophilic reactivity of this compound derivatives would be similarly influenced by the steric demands of the tert-butyl groups.

The dual reactivity is summarized in the table below, highlighting the potential, albeit sterically hindered, reaction pathways for this compound.

Table 2: Potential Nucleophilic and Electrophilic Reactions of this compound

Reactivity Type Potential Reaction Influencing Factors
Nucleophilic Attack on electrophiles (e.g., alkyl halides) Steric hindrance from tert-butyl groups may limit reactivity.

| Electrophilic | Formation of electrophilic species (e.g., via oxidation to selenoxide or reaction with halogens) | The initial step involves reaction at the selenium center, which can also be sterically hindered. |

Insertion Reactions with Stable Silylene Species

Stable silylenes, which are silicon analogues of carbenes, are highly reactive species known to participate in various reactions, including insertions into covalent bonds and reactions with chalcogens. researchgate.net The reaction of stable silylenes with elemental selenium has been shown to produce cyclic compounds containing silicon-selenium bonds, such as cyclodisilaselenanes featuring a four-membered (Si₂Se₂) ring. researchgate.net This demonstrates the affinity of silylenes for selenium and their ability to form stable Si-Se bonds.

While direct experimental evidence for the insertion reaction of a stable silylene into the C-Se bond of this compound is not prominently documented, the general reactivity patterns of silylenes suggest such a reaction is plausible. Silylenes are known to insert into a variety of bonds, including C-O, C-I, and O-H bonds. nih.govresearchgate.net For example, di-tert-butylsilylene has been observed to insert into the C-O bonds of allylic ethers. nih.govnih.gov

A hypothetical insertion of a stable silylene (R₂Si:) into one of the C-Se bonds of this compound would result in the formation of a selenosilane.

(t-Bu)₂Se + R₂Si: → t-Bu-Se-Si(R₂)-t-Bu

This reaction would be analogous to the insertion reactions observed with other substrates. The feasibility and outcome of such a reaction would likely depend on the specific silylene used and the reaction conditions. The steric bulk of both the this compound and the substituents on the silylene would be a critical factor in determining the reaction's success.

Table 3: Known Reactions of Silylenes with Chalcogens and Related Insertions

Silylene Reactant Substrate Product Type Reference
Stable N-heterocyclic silylene Elemental Selenium Cyclodisilaselenane (Si₂Se₂ ring) researchgate.net
Di-tert-butylsilylene Allylic Ethers Allylic Silanes (via C-O insertion) nih.govnih.gov
Stable N-heterocyclic silylene Iodomethane C-I insertion product researchgate.net

Catalytic Applications of Di Tert Butyl Selenide and Its Derivatives

Di-tert-butyl Selenide (B1212193) as a Reagent in Catalytic Cycles

Di-tert-butyl selenide can function as a precatalyst in various oxidative catalytic cycles. The general mechanism involves the in-situ oxidation of the selenide to a catalytically active higher oxidation state species, such as a selenoxide. mdpi.com These selenoxides are mild oxidizing agents and can act as oxygen-transfer catalysts. nih.gov The catalytic cycle is completed when the selenoxide is reduced back to the selenide by the substrate, allowing the catalytic process to continue. mdpi.com

A notable example of this type of catalysis is in reactions mimicking the function of the selenoenzyme glutathione (B108866) peroxidase (GPx). researchgate.net In these biomimetic systems, a selenide is oxidized by a peroxide, such as hydrogen peroxide or tert-butyl hydroperoxide (TBHP), to a reactive species that then oxidizes a substrate, like a thiol to a disulfide. nih.govresearchgate.net For instance, allyl selenides have been shown to be effective precatalysts for the TBHP oxidation of benzylthiol. nih.gov The catalytic cycle involves the oxidation of the selenide, followed by a series of steps to form a cyclic seleninate ester, which is the active intermediate responsible for the oxidation. nih.gov While this compound itself is a simple dialkyl selenide, the principles of its involvement in such catalytic cycles are analogous, where the selenium atom undergoes a redox cycle to facilitate the transfer of oxygen atoms from an oxidant to a substrate. researchgate.netrsc.org

Chiral Induction in Asymmetric Catalysis Using tert-Butylselenolates

Asymmetric induction is the process of preferentially forming one enantiomer or diastereoisomer over another in a chemical reaction, guided by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org In external asymmetric induction, this chiral information is introduced via a chiral catalyst or ligand in the transition state, which is an economically favorable method for asymmetric synthesis. wikipedia.org Lithium tert-butylselenolate, derived from this compound, has been utilized as a nucleophilic catalyst in conjunction with chiral ligands to achieve asymmetric induction.

The Rauhut–Currier reaction involves the carbon-carbon bond formation between two electron-deficient alkenes under the influence of a nucleophilic catalyst. wikipedia.org When performed intramolecularly with a chiral catalyst system, it can generate cyclic products with high enantioselectivity. The use of lithium selenolates in combination with chiral BINOL-derived ligands has been developed for the catalytic enantioselective intramolecular Rauhut–Currier (IRC) reaction. acs.orgnih.gov

In a study optimizing this reaction, lithium tert-butylselenolate was tested as the nucleophilic catalyst in the presence of an optically pure (S)-3,3′-dibromo-BINOL ligand (L2). acs.org The reaction of a bis-enone substrate yielded the cyclized product with moderate yield and enantiomeric excess (ee). acs.org However, switching to a less sterically hindered nucleophile, lithium phenylselenolate, under the same conditions, resulted in a significantly improved yield and enantioselectivity. acs.org

Table 1: Effect of Lithium Selenolate Nucleophile on the Enantioselective Intramolecular Rauhut–Currier Reaction acs.org

EntryNucleophileLigand (10 mol%)Yield (%)ee (%)
1Lithium tert-butylselenolate(S)-3,3′-dibromo-BINOL6860
2Lithium phenylselenolate(S)-3,3′-dibromo-BINOL8682

These results highlight that while tert-butylselenolate can facilitate the reaction, its steric bulk may be detrimental to achieving high enantioselectivity in this specific system compared to smaller nucleophiles. acs.org

The enantioselectivity of a catalyzed reaction is often governed by steric interactions in the transition state. csic.es Chiral ligands containing bulky substituents, such as tert-butyl groups, can create a well-defined and rigid chiral environment around the metal center or active site. csic.esnih.gov This chiral pocket forces the substrate to approach in a specific orientation to minimize steric repulsion, leading to the preferential formation of one enantiomer. csic.esnih.gov

Organoselenium Precatalysts in Oxidation Chemistry

Organoselenium compounds, particularly diselenides, are well-known precatalysts for a variety of oxidation reactions. acs.orgnih.gov They offer a pathway to activate "green" oxidants like hydrogen peroxide. scispace.com The actual catalytic species is generated in situ from the precatalyst, which is then regenerated at the end of the cycle. mdpi.comresearchgate.net

In the oxidation of alcohols catalyzed by diselenides such as diphenyldiselenide, mechanistic studies have revealed the crucial involvement of a seleninic anhydride (B1165640) intermediate. acs.orgnih.gov The catalytic cycle is initiated by the oxidation of the diselenide precatalyst by an oxidant like tert-butyl hydroperoxide (TBHP). acs.orgconicet.gov.ar This oxidation does not proceed directly to the final active species but first forms a seleninic acid. rsc.org The seleninic acid can then dehydrate to form the corresponding seleninic anhydride. acs.orgrsc.org

This seleninic anhydride is a highly electrophilic and reactive species that acts as the primary oxidant in the catalytic cycle. acs.orgunipd.it It readily reacts with the alcohol substrate, leading to its oxidation, and in the process, the selenium species is reduced. acs.org This reduced selenium species is then re-oxidized by the stoichiometric oxidant (e.g., TBHP) to regenerate the seleninic acid, thus continuing the catalytic cycle. acs.orgconicet.gov.ar The evidence for the involvement of seleninic anhydride has led to improved protocols with significantly lower catalyst loadings. acs.orgnih.gov

The catalytic system comprising a diselenide precatalyst and an oxidant like TBHP has been effectively used for the selective oxidation of activated alcohols, such as benzylic alcohols, to the corresponding aldehydes or ketones. acs.orgnih.gov For example, diphenyldiselenide has been used to catalyze the oxidation of various activated alcohols with TBHP, yielding the desired carbonyl compounds in good yields. acs.org The protocol was improved based on the mechanistic understanding that seleninic anhydride is the active species, allowing for catalyst loadings of less than 1 mol%. acs.orgnih.gov

Organoselenium catalysts have also been employed for the oxidation of benzyl (B1604629) alcohol to benzoic acid using hydrogen peroxide in water, highlighting the potential for green chemistry applications. sciforum.net The presence of the organoselenium catalyst significantly accelerates the oxidation process compared to the uncatalyzed reaction. sciforum.net

Ligand Design and Electronic/Steric Effects in Metal-Catalyzed Processes

The design of ligands is a cornerstone of modern catalysis, allowing for the fine-tuning of a metal center's steric and electronic properties to control activity, selectivity, and stability. In the realm of organoselenium chemistry, selenium-containing ligands, such as phosphine (B1218219) selenides, have emerged as valuable tools. researchgate.netresearchgate.net The electronic character of these ligands can be systematically modified, which in turn influences the behavior of the metallic catalyst to which they are coordinated. nih.gov This controlled manipulation of the ligand framework is crucial for optimizing catalytic performance in a variety of transformations. researchgate.net

Phosphine Selenides in Gold and Palladium Catalysis

Phosphine selenides, which are derivatives of phosphines, serve as important ligands in transition metal catalysis, particularly with gold and palladium. ncl.ac.ukacs.org These compounds are often used as pre-ligands or are formed in situ, where their properties can be systematically tuned. The electronic nature of the phosphine ligand is a critical factor in determining the outcome of catalytic reactions. researchgate.net By introducing electron-withdrawing or electron-donating groups to the phosphine structure, the electron density on the phosphorus atom can be modulated. This, in turn, affects the properties of the metal catalyst. nih.gov

In gold-catalyzed reactions, such as the cycloisomerization of alkynes, the choice of phosphine ligand can direct the chemoselectivity of the reaction. core.ac.uk Similarly, in palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Buchwald-Hartwig reactions, the steric and electronic properties of phosphine ligands play a crucial role in the efficiency and selectivity of the catalytic system. researchgate.netcore.ac.uk The use of bulky and electron-rich phosphine ligands is often beneficial for these transformations. researchgate.net

The electronic properties of phosphine ligands can be probed by examining their corresponding phosphine selenides. The ⁷⁷Se NMR coupling constant (¹J P-Se) is a sensitive indicator of the electronic nature of the phosphine. A larger ¹J P-Se value corresponds to a less basic phosphine, indicating a decrease in the phosphine's σ-donating ability. nih.govncl.ac.uk This parameter is valuable for understanding and predicting the behavior of these ligands in catalysis.

Below is a table detailing the electronic properties of selected phosphine selenides and their applications in catalysis.

Phosphine Ligand PrecursorMetalCatalytic ApplicationKey FindingsRef.
Di(1-adamantyl)-n-butylphosphinePalladiumSuzuki-Miyaura, Stille, Buchwald-Hartwig couplingEffective for cross-coupling reactions with high yields. researchgate.net
Dithienylethene-based phosphinesPalladiumStille couplingPhotoswitchable catalytic activity by modulating ligand electronics. nih.gov
Tri(2-furyl)phosphineGoldCycloisomerizationLigand effects influence reaction selectivity. core.ac.uk
Di-tert-butyl-(p-trifluoromethylphenyl) phosphine--Used to study ligand electronic effects via its selenide derivative. core.ac.uk

Quantitative Description of Ligand-Induced Chemoselectivity

A quantitative understanding of how a ligand's structure influences the outcome of a reaction is a major goal in catalysis research. Linear free energy relationships (LFERs) are powerful tools for dissecting the subtle steric and electronic interactions between a ligand, catalyst, and substrate. core.ac.uk By correlating changes in reaction rate or selectivity with systematic changes in ligand properties, it is possible to develop predictive models for catalyst behavior. core.ac.uk

In the context of phosphine selenides, the ⁷⁷Se NMR coupling constant (¹J P-Se) provides a quantitative measure of the electronic properties of the parent phosphine ligand. ncl.ac.uk This spectroscopic data can be used to develop correlations that explain and predict ligand-induced chemoselectivity in catalytic reactions. core.ac.uk For instance, in gold-catalyzed cycloisomerization reactions, the selectivity for different products can be correlated with the electronic parameters of the phosphine ligands, as determined from their selenide derivatives. core.ac.uk

These quantitative models not only provide mechanistic insights but also guide the rational design of new and improved ligands for specific catalytic applications. core.ac.ukacs.org By understanding the relationship between ligand structure and catalytic performance, it is possible to predict which ligand modifications will lead to enhanced selectivity or activity. core.ac.uk

The table below presents data on the quantitative electronic parameters for a series of phosphine selenides derived from substituted triarylphosphines. These values are used to quantify the electronic effects of the ligands.

Substituent on Triarylphosphine¹J P-Se (Hz)InterpretationRef.
p-Trifluoromethylphenyl720Electron-withdrawing, reduced phosphine basicity. core.ac.uk
Phenyl734Standard reference for arylphosphines. core.ac.uk
p-Methoxyphenyl730Electron-donating, increased phosphine basicity. core.ac.uk
p-Dimethylaminophenyl728Strongly electron-donating. core.ac.uk

Di Tert Butyl Selenide As a Precursor in Materials Science

Precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are crucial techniques for fabricating high-quality thin films for electronic and optoelectronic applications. mdpi.commdpi.com The choice of precursor is critical in these processes, as it directly influences the properties of the deposited film. mdpi.com Di-tert-butyl selenide (B1212193) has been investigated as a selenium source for the growth of metal selenide thin films via these methods.

Di-tert-butyl Chalcogenides as Chalcogen Sources for Metal Chalcogenide Thin Film Growth

Di-tert-butyl chalcogenides, including di-tert-butyl selenide and its sulfur analogue, di-tert-butyl sulfide (B99878), are utilized as sources for chalcogen elements in the growth of metal chalcogenide thin films. rsc.org These precursors offer advantages due to their potential for clean decomposition, which is a desirable characteristic for producing high-purity films. The tert-butyl groups can be eliminated through a β-hydrogen elimination pathway, which can lead to lower deposition temperatures compared to other alkyl precursors. rsc.org The weaker carbon-selenium bond in this compound compared to the carbon-sulfur bond in its sulfide counterpart suggests that it may decompose at even lower temperatures, facilitating the growth of thin films under milder conditions. rsc.org

Deposition of Specific Metal Selenide Materials (e.g., CuSe, SnSe, GeSe, MoSe2)

This compound has been successfully employed as a precursor for the deposition of a variety of metal selenide thin films. For instance, it has been used in the hot wire metalorganic chemical vapor deposition (HWCVD) of germanium selenide (GeSe) thin films. aip.org In this process, tetraallylgermanium and this compound serve as the germanium and selenium sources, respectively. aip.org The resulting GeSe films have shown potential for applications in nonvolatile random access memory devices. aip.org

Furthermore, the use of this compound extends to the synthesis of other important metal selenides. Research has demonstrated its utility in forming copper selenide (CuSe) and tin selenide (SnSe) materials. acs.org Additionally, it has been implicated in the synthesis of molybdenum diselenide (MoSe2), a two-dimensional material with significant interest for electronic and optoelectronic applications. acs.orgrsc.org The versatility of this compound as a precursor allows for the fabrication of a range of metal selenide materials with tailored properties.

Evaluation of Precursor Volatility and Thermal Stability for Vapor Deposition

The suitability of a precursor for CVD and ALD is heavily dependent on its volatility and thermal stability. acs.orgacs.org The precursor must be sufficiently volatile to be transported into the reaction chamber in the gas phase, yet stable enough to avoid premature decomposition before reaching the substrate. google.com this compound exhibits favorable thermal properties for vapor deposition processes. rsc.org

Thermogravimetric analysis (TGA) has been used to study the decomposition of related di-n-butyl chalcogenide complexes, which show decomposition temperatures typically below 250 °C. rsc.org The substitution of n-butyl groups with tert-butyl groups is known to further lower the decomposition temperature. rsc.org This characteristic is advantageous as it can enable lower processing temperatures during film deposition, which is often desirable to prevent damage to the substrate or other components of a device. The controlled decomposition of this compound is a key factor in its successful application as a precursor in CVD and ALD. rsc.org

Nanomaterial Synthesis Utilizing this compound

Beyond thin film deposition, this compound is a valuable precursor in the synthesis of various nanomaterials, including nanoparticles and complex nanostructures. Its reactivity and decomposition characteristics can be harnessed to control the size, shape, and composition of the resulting nanomaterials.

Fabrication of Metal Selenide Nanoparticles (e.g., Copper Selenide, Bismuth Selenide)

This compound has been effectively used in the synthesis of various metal selenide nanoparticles. For example, it serves as a selenium source in the solution-phase synthesis of copper selenide (CuSe) nanoparticles. science.gov These nanoparticles have potential applications in areas such as catalysis and electronics. nih.gov

Similarly, this compound has been employed in the synthesis of bismuth selenide (Bi2Se3) nanoparticles. researchgate.net The reaction conditions can be tuned to control the stoichiometry and crystal phase of the resulting nanoparticles. acs.org For example, the reaction of di-tert-butyl diselenide with a tin(II) precursor can yield orthorhombic SnSe nanocrystals when a stoichiometric amount is used, while an excess of the diselenide leads to the formation of SnSe2. acs.org

Metal Selenide NanoparticleSynthesis MethodPrecursorsReference
Copper Selenide (CuSe)Solution-phase synthesisThis compound, Copper precursor science.gov
Bismuth Selenide (Bi2Se3)Solution-phase synthesisThis compound, Bismuth precursor researchgate.net
Tin Selenide (SnSe)Solution-phase synthesisDi-tert-butyl diselenide, Tin(II) chloride acs.orgnih.gov
Silver Copper Selenide (AgCuSe)Room temperature synthesisThis compound, Silver(I) and Copper(II) trifluoroacetates nih.gov

Surface Functionalization and Passivation Applications

The functionalization of nanoparticle surfaces is a critical step in tailoring their physical and chemical properties for specific applications. This process involves the attachment of molecules, known as capping or passivating agents, to the nanoparticle surface. These agents can prevent agglomeration, improve solubility in various media, and enhance the material's stability against environmental factors such as oxidation. In the realm of noble metal nanoparticles, particularly gold, surface passivation is crucial for preserving their unique plasmonic and catalytic properties over time.

Organochalcogenides, a class of organic compounds containing carbon-chalcogen bonds (where the chalcogen can be sulfur, selenium, or tellurium), have been extensively studied as capping agents. The choice of the capping agent can significantly influence the stability and functionality of the resulting nanomaterial. While thiol-based compounds (organosulfur) have been the most common choice for gold nanoparticle functionalization, interest in heavier chalcogen analogues like organoselenium compounds is growing. This interest is driven by the potential for stronger metal-chalcogen bonds and altered electronic properties, which could lead to materials with superior stability.

The use of specific organoselenium compounds as capping agents for gold nanoparticles (AuNPs) has been investigated to improve their resistance to oxidation compared to the more traditional organosulfur capping agents. The rationale behind this approach lies in the distinct bond characteristics between gold and selenium. Selenium-based self-assembled monolayers (SAMs) are known to exhibit different bonding preferences and potentially higher packing densities on gold surfaces compared to their thiol counterparts. researchgate.net

A comprehensive review of available scientific literature indicates that while the broader class of organoselenium compounds shows promise, specific research detailing the use of This compound as a capping agent for gold nanoparticles to enhance oxidation resistance is not prominently documented.

However, studies on analogous compounds, such as dibutyl-diselenide, provide valuable insights into the potential advantages of selenium-based passivation. Research comparing gold nanoparticles capped with dibutyl-disulfide, dibutyl-diselenide, and dibutyl-ditelluride has shown that the organoselenium-capped nanoparticles exhibit significantly enhanced stability against oxidation under ambient conditions. sigmaaldrich.comresearchgate.net In these studies, X-ray Photoelectron Spectroscopy (XPS) was used to quantitatively assess the degree of oxidation of the capping layer over time. The findings revealed that after extended periods, the organoselenium monolayer showed negligible oxidation, whereas the organosulfur analogue had undergone significant oxidation. sigmaaldrich.com This suggests that the selenide-gold bond is less susceptible to cleavage and reaction with atmospheric oxygen.

The enhanced stability of the organoselenium-capped gold nanoparticles is a critical finding, as oxidation can degrade the performance of nanoparticles in applications like catalysis and sensing. sigmaaldrich.com The research suggests that organoselenium compounds are promising candidates to replace organothiols in applications where long-term stability is paramount. sigmaaldrich.comresearchgate.net While these findings are for a related compound, they underscore the potential utility of bulky alkyl selenides, such as this compound, in forming robust, oxidation-resistant layers on gold surfaces. Further research would be required to specifically quantify the performance of this compound in this application and to understand how the steric hindrance of the tert-butyl groups influences the packing density and protective quality of the resulting monolayer on gold nanoparticles.

Theoretical and Computational Chemistry Studies Involving Di Tert Butyl Selenide

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic structure and geometry of molecules. For Di-tert-butyl selenide (B1212193), these studies provide insights into its stability, bonding characteristics, and potential for chemical transformations.

For instance, DFT calculations on various organoselenium compounds have been used to analyze their frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding their reactivity. nih.govnih.gov The energy gap between the HOMO and LUMO can provide insights into the kinetic stability of the molecule. A smaller energy gap generally suggests higher reactivity. DFT can also be used to calculate other electronic properties like ionization potential, electron affinity, and dipole moment, which are important for predicting the behavior of the molecule in different chemical environments. nih.govnih.gov

Table 1: Representative DFT-Calculated Parameters for Organoselenium Compounds (Hypothetical Data for Di-tert-butyl selenide)

ParameterValue
Se-C Bond Length (Å)2.0 - 2.1
C-Se-C Bond Angle (°)95 - 105
HOMO Energy (eV)-5.0 to -6.0
LUMO Energy (eV)0.0 to 1.0
HOMO-LUMO Gap (eV)5.0 - 7.0
Dipole Moment (Debye)1.0 - 1.5

Note: The data in this table is hypothetical and represents typical ranges for organoselenium compounds. Specific experimental or calculated values for this compound were not found in the reviewed literature.

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding, charge distribution, and intermolecular interactions within a molecule. ut.ac.irpcbiochemres.comut.ac.ir It provides a localized picture of the electronic structure, which is often more intuitive for chemists than the delocalized molecular orbitals.

While specific NBO analyses of this compound have not been reported, this method has been applied to other organoselenium compounds to understand intramolecular interactions, such as the nature of the selenium-carbon bond and the role of lone pairs on the selenium atom. researchgate.netpcbiochemres.com NBO analysis can quantify the delocalization of electron density from donor orbitals (e.g., lone pairs) to acceptor orbitals (e.g., antibonding orbitals), which can explain various structural and reactivity trends. ut.ac.irpcbiochemres.comut.ac.ir For this compound, NBO analysis could provide insights into the steric and electronic effects of the bulky tert-butyl groups on the selenium center.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies.

The thermal decomposition of organometallic compounds is a critical aspect of their application in areas like chemical vapor deposition. While computational studies specifically detailing the gas-phase decomposition of this compound are scarce, studies on its sulfur analog, Di-tert-butyl sulfide (B99878), provide valuable insights into potential decomposition pathways. researchgate.netbutler.edu

Computational studies on Di-tert-butyl sulfide have shown that its thermal decomposition can proceed through both radical and concerted unimolecular pathways. researchgate.netbutler.edu The concerted unimolecular decomposition, leading to isobutene and tert-butyl thiol, was identified as a key reaction. butler.edu A similar mechanism could be hypothesized for this compound, yielding isobutene and tert-butyl selenol.

Table 2: Possible Gas-Phase Decomposition Pathways for this compound (Analogous to Di-tert-butyl Sulfide)

PathwayProductsActivation Energy (Hypothetical)
Concerted UnimolecularIsobutene + tert-Butyl selenolModerate
C-Se Bond Homolysis2 tert-Butyl radicals + SeleniumHigh

Note: The activation energies are qualitative and based on analogy with Di-tert-butyl sulfide decomposition studies.

The reaction of organoselenium compounds with silicon-containing reagents is of interest in materials science and organic synthesis. Computational chemistry can be used to understand the selectivity of such reactions, for example, the preferential reaction with a Si-H bond versus a Si-Cl bond.

Although no specific computational studies on the reaction of this compound with silanes were found, theoretical investigations into organoselenium-catalyzed reactions have been conducted to understand structure-selectivity relationships. researchgate.net DFT calculations could be used to model the transition states for the reaction of this compound with a molecule containing both Si-H and Si-Cl bonds. By comparing the activation energies for the two competing pathways, one could predict which bond would be more reactive. Such studies would consider factors like the nature of the selenium reagent, the substituents on the silicon atom, and the reaction conditions.

Predictive Computational Tools in Ligand Design and Catalysis

The electronic and steric properties of this compound make it a potential ligand for transition metal catalysts. Computational tools play a crucial role in the rational design of new ligands and the prediction of their performance in catalytic cycles.

While specific applications of this compound in predictive ligand design are not documented in the searched literature, computational methods are extensively used to design and screen organoselenium compounds for catalytic applications. researchgate.net DFT calculations can be used to model the geometry and electronic structure of metal complexes containing this compound as a ligand. This information can be used to predict the stability of the complex and its reactivity in catalytic steps such as oxidative addition and reductive elimination.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the calculated properties of organoselenium ligands with their experimentally observed catalytic activity. These models can then be used to predict the performance of new, unsynthesized ligands, thereby accelerating the discovery of more efficient catalysts.

Thermochemical Calculations (e.g., Oxidation Energies)

Thermochemical calculations are essential for determining the energetic properties of molecules, including their stability, bond energies, and the energy changes associated with chemical reactions such as oxidation. For organoselenium compounds, computational methods can predict the energies involved in the oxidation of the selenium center, which is a key aspect of their chemistry, particularly in their role as antioxidants and in catalysis.

While specific thermochemical data for the oxidation of this compound were not found in the surveyed literature, computational studies on simpler alkylseleno derivatives offer insight into the methodologies and the nature of the data that can be obtained. For instance, studies on the syn elimination reactions of methylseleno compounds have employed computational methods to determine activation energies and reaction enthalpies. These calculations are crucial for understanding reaction mechanisms and predicting reactivity.

A computational study on the syn elimination reactions of various hetero-selenoxides and selenones provides examples of calculated electronic energies for these processes. The data for methyl-substituted model compounds are presented below to illustrate the type of thermochemical information that can be generated through computational chemistry.

ReactantProduct(s)Activation Energy (kcal/mol)Reaction Energy (kcal/mol)
CH3Se(O)CH3CH3SeOH + H2C25.518.4
CH3Se(O)2CH3CH3SeO2H + H2C32.7-12.0

This table presents calculated gas-phase electronic energies for the syn elimination of a simple dialkyl selenoxide and selenone. Such calculations are fundamental to understanding the thermodynamics and kinetics of oxidation reactions in organoselenium compounds.

Theoretical Analysis of Intramolecular Interactions (e.g., Se···O, Se–Si)

Theoretical analysis is particularly valuable for identifying and characterizing weak intramolecular interactions that can influence the conformation and reactivity of molecules. In organoselenium chemistry, non-covalent interactions involving the selenium atom are of significant interest.

Se···O Interactions:

Intramolecular Se···O interactions are a well-documented phenomenon in organoselenium chemistry. acs.org These interactions, where a selenium atom is in close proximity to an oxygen atom within the same molecule, can be considered a type of chalcogen bond. Computational studies have shown that these interactions are stabilizing and can influence the geometry of the molecule. Theoretical methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize the nature and strength of these interactions. For example, the presence of a bond critical point between the selenium and oxygen atoms in a QTAIM analysis is evidence of an interaction. The strength of these interactions is often comparable to that of hydrogen bonds. While no specific studies on Se···O interactions in this compound derivatives were identified, the principles derived from studies on other organoselenium compounds would be applicable. The presence of a suitably positioned oxygen atom in a derivative of this compound could lead to the formation of such a stabilizing intramolecular interaction.

Se–Si Interactions:

The theoretical analysis of intramolecular interactions between selenium and silicon (Se–Si) is less commonly reported in the literature compared to Se···O interactions. However, the principles of dative interactions from a lone-pair-bearing atom to a Lewis acidic center are well-established in computational chemistry. A parallel can be drawn to the extensively studied intramolecular N–Si interactions in pentacoordinated silicon compounds. In these systems, a nitrogen atom donates electron density to a silicon atom, leading to a hypercoordinate silicon center.

A theoretical investigation of a potential intramolecular Se–Si interaction in a derivative of this compound would likely involve:

Geometric Analysis: Calculation of the Se–Si distance to determine if it is shorter than the sum of the van der Waals radii, which would suggest an attractive interaction.

Electronic Structure Analysis: Methods like NBO analysis could be used to identify an orbital interaction corresponding to the donation of electron density from a selenium lone pair to an empty orbital on the silicon atom.

Topological Analysis: QTAIM analysis could reveal a bond path and a bond critical point between the Se and Si atoms, providing further evidence of an interaction.

Such computational studies would be crucial in elucidating the nature of any potential Se–Si intramolecular bonding, which could have significant implications for the structure and reactivity of such a compound.

Di Tert Butyl Selenide in Organometallic and Coordination Chemistry

Ligand Properties of Di-tert-butyl Selenide (B1212193)

Organoselenium compounds are recognized for their good electron-donating capabilities and can stabilize metal complexes. The properties of these ligands, and consequently the catalytic activity and selectivity of their metal complexes, can be fine-tuned by altering the ligand's framework.

As a neutral two-electron donor ligand, di-tert-butyl selenide typically coordinates to transition metal centers in a terminal, monodentate fashion through its selenium atom (M-SeR₂). The selenium atom possesses lone pairs of electrons that can form a coordinate covalent bond with an empty orbital on the metal center. While crystal structures for this compound complexes are not widely reported, the coordination can be inferred from the behavior of other dialkyl selenide ligands.

In copper complexes, for instance, selenide ligands can coordinate to form various geometries. The bulky nature of the tert-butyl groups in this compound would likely favor complexes with lower coordination numbers to minimize steric repulsion between ligands. The bonding is primarily a sigma-donation from the selenium lone pair to the metal center. The strength of this M-Se bond is influenced by both the electronic properties of the metal and the steric and electronic characteristics of the tert-butyl groups. In some cases, particularly with selenium-containing ligands that have additional donor sites, bridging coordination modes are possible, but for a simple dialkyl selenide like this compound, a terminal coordination is most probable. The presence of bulky substituents like tert-butyl groups has been shown in related systems to preclude intermolecular interactions, with molecules in the crystal lattice being linked primarily by hydrophobic interactions researchgate.net.

The tert-butyl groups are defining features of the this compound ligand, exerting significant steric and electronic effects on the resulting metal complexes.

Steric Influence: The most prominent feature of the tert-butyl groups is their large steric bulk. This steric hindrance influences the coordination number and geometry of the metal complex, often preventing the coordination of multiple bulky ligands and favoring the formation of complexes with lower coordination numbers nih.govnih.gov. The large size of the tert-butyl groups can also create a protective "cone" around the metal center, influencing the approach of substrates in catalytic reactions and potentially enhancing selectivity. This steric pressure can also affect bond angles within the complex, distorting them from ideal geometries. In phosphine (B1218219) chemistry, the Tolman cone angle is used to quantify steric bulk, and while not formally defined for selenides in the same way, the concept is transferable; this compound would be considered a very bulky ligand.

Electronic Influence: The tert-butyl groups are electron-donating through an inductive effect (hyperconjugation). This donation of electron density increases the basicity of the selenium atom, making it a stronger sigma-donor compared to less substituted selenide ligands like dimethyl selenide. This enhanced donor strength can lead to a stronger metal-selenium bond. The electronic effect of tert-butyl groups has been observed to raise the energy levels of molecular orbitals in other organic frameworks vu.nl. In a coordination complex, this translates to a greater electron density at the metal center, which can, in turn, influence the metal's reactivity and its bonding with other co-ligands, for example, by strengthening π-backbonding to acceptor ligands.

The combined steric and electronic effects of the tert-butyl groups are summarized in the table below.

PropertyInfluence of tert-Butyl GroupsConsequence for Coordination Complexes
Steric Effect High steric bulkLower coordination numbers, protection of the metal center, potential for unique reactivity and selectivity.
Electronic Effect Inductive electron donationIncreased basicity of Se atom, stronger M-Se bond, increased electron density on the metal center.

Synthesis and Reactivity of Organoiron Selenide Complexes

While the direct synthesis of organoiron complexes using this compound as a primary ligand is not extensively documented, related syntheses provide insight into potential pathways. Organoiron selenide complexes are often prepared by reacting organoiron precursors with a source of selenium. For instance, organoiron dimers like [CpFe(CO)₂]₂ can react with elemental selenium to form selenide-bridged complexes tandfonline.com. A plausible route to a this compound iron complex could involve the reaction of a suitable iron precursor, such as an iron carbonyl or a coordinatively unsaturated iron complex, with this compound.

In a related context, the introduction of tert-butyl substituents onto the cyclopentadienyl (B1206354) (Cp) ring of organoiron selenide complexes has been shown to significantly alter the properties of these systems compared to their unsubstituted analogues tandfonline.com. These changes are attributed to the steric and electronic effects of the tert-butyl groups, similar to those discussed above.

The reactivity of such complexes would also be heavily influenced by the bulky ligand. For example, ligand substitution reactions at the iron center would be sterically hindered. The increased electron density on the iron, resulting from the strong donation from the selenium, could enhance the reactivity of the complex in reactions where the iron center acts as a nucleophile. Conversely, oxidative addition reactions might be facilitated. The reactivity of iron-sulfur and iron-selenium clusters is of great interest in bioinorganic chemistry, and bulky ligands can help stabilize model compounds that mimic the active sites of enzymes researchgate.netnih.gov.

Potential reaction pathways for iron complexes are outlined below:

Reactant 1Reactant 2Potential Product Type
Fe(CO)₅[(CH₃)₃C]₂Se[Fe(CO)₄(Se(C(CH₃)₃)₂)]
[CpFe(CO)₂]⁻I-Se(C(CH₃)₃)₂⁺[CpFe(CO)₂(Se(C(CH₃)₃)₂)]
Anhydrous FeCl₂2 [(CH₃)₃C]₂Se[FeCl₂(Se(C(CH₃)₃)₂)₂]

General Coordination Chemistry of Organoselenium Ligands with Bulky Substituents

The coordination chemistry of organoselenium ligands is a growing field, with applications in catalysis and materials science scispace.com. The introduction of bulky substituents is a common strategy to modify the properties of the resulting metal complexes nih.gov.

Bulky groups, such as tert-butyl, serve several key functions:

Kinetic Stabilization : They can protect reactive metal centers from unwanted side reactions, such as dimerization or decomposition.

Solubility : Large, nonpolar alkyl groups often enhance the solubility of metal complexes in organic solvents.

Control of Geometry : Steric repulsion between bulky ligands can enforce specific, often distorted, coordination geometries around the metal center, which can lead to unique catalytic activity.

Modification of Electronic Properties : As discussed, bulky alkyl groups are typically electron-donating, which enhances the donor capacity of the selenium atom.

The coordination chemistry of diselenophosphinates [R₂PSe₂]⁻, which are related to selenides, demonstrates the diversity of structures that can be formed, including mononuclear, dinuclear, and polymeric complexes researchgate.net. The steric profile of the 'R' group is critical in determining the final structure. For ligands with very bulky substituents, the formation of simple, monomeric complexes is often favored. For example, bulky selenium ligands have been used to stabilize trans-palladium dichloride complexes, where the steric hindrance enforces a specific geometry and influences the catalytic activity of the complex in cross-coupling reactions nih.gov. These general principles are directly applicable to this compound, highlighting its potential as a useful ligand for creating coordinatively unsaturated, reactive, and selective metal complexes.

Conclusion and Future Research Directions

Synthesis and Application Versatility of Di-tert-butyl Selenide (B1212193): A Synthesis

The synthesis of Di-tert-butyl selenide is illustrative of the challenges and successes in creating sterically hindered organochalcogenides. A notable method involves the reaction of t-butyl bromide with magnesium and elemental selenium. In this procedure, the significant steric hindrance imposed by the bulky tert-butyl groups presents a considerable challenge, resulting in a moderate yield of 43-45% arkat-usa.org. This underscores a fundamental aspect of its chemistry: while its synthesis is feasible, the spatial arrangement of its constituent groups heavily influences the reaction efficiency.

Despite the synthetic hurdles, the primary application of this compound lies in its role as a precursor in advanced material fabrication processes. It is particularly valued in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) techniques for the synthesis of high-purity semiconductors nih.govresearchgate.netacs.org. These methods rely on volatile and thermally stable precursors that can decompose cleanly at a substrate surface. This compound fits this profile, enabling the controlled deposition of thin films of various metal selenides, which are critical components in electronic and optoelectronic devices. Its versatility is demonstrated by its use in creating different metal selenide materials, showcasing its utility as a foundational building block in the semiconductor industry.

Emerging Research Fronts in this compound Chemistry

The current research landscape for organoselenium compounds is vibrant, with a strong focus on enhancing their utility in materials science. A significant emerging front is the rational design and synthesis of novel selenium precursors for ALD with improved characteristics nih.govresearchgate.netacs.org. While this compound is an established precursor, the drive for lower deposition temperatures, higher reactivity, and greater stability has led to the exploration of alternatives like bis(trialkylsilyl)selenides and cyclic selenides nih.govresearchgate.netacs.org.

Research in this area is geared towards fine-tuning the chemical properties of the precursor molecule to gain more precise control over the deposition process. For instance, modifying the alkyl groups attached to the selenium atom can alter the precursor's volatility and decomposition temperature nih.gov. This allows for the deposition of materials under a wider range of conditions and on more sensitive substrates. While this compound serves as a benchmark, the development of these next-generation precursors is a testament to the ongoing innovation in the field. The knowledge gained from using traditional precursors like this compound is invaluable in informing the design of these more advanced systems.

Prospective Research Avenues and Untapped Potential

Looking ahead, the potential for this compound and related dialkyl selenides extends beyond their current applications. The broader field of organoselenium chemistry has seen significant developments in areas such as catalysis and medicinal chemistry, suggesting new avenues for exploration nih.govresearchgate.nettandfonline.comresearchgate.netnih.gov.

One prospective research avenue is the investigation of this compound's catalytic activity. Organoselenium compounds have shown promise as catalysts in a variety of organic transformations. The unique electronic properties of the selenium atom, combined with the steric bulk of the tert-butyl groups, could impart novel selectivity in catalytic reactions.

Furthermore, the development of more sustainable and environmentally friendly ("green") synthesis methods for organoselenium compounds is a growing area of interest nih.gov. Applying these green chemistry principles to the synthesis of this compound could lead to more efficient and less hazardous production methods, potentially involving catalytic processes, flow chemistry, or the use of alternative energy sources nih.gov.

Finally, while the biological activities of many organoselenium compounds have been extensively studied, the potential of simple dialkyl selenides like this compound in this domain remains largely untapped tandfonline.comnih.gov. Future research could explore whether this compound or its derivatives possess any interesting biological properties, opening up entirely new fields of application. The journey from a specialized chemical precursor to a more broadly utilized chemical entity will depend on continued curiosity and interdisciplinary research into its fundamental chemistry and potential functionalities.

Q & A

Q. What in situ characterization techniques are critical for monitoring this compound’s behavior during high-temperature reactions?

  • Methodological Answer : In situ Fourier-transform infrared spectroscopy (FTIR) tracks selenium incorporation in nanomaterials, while synchrotron-based X-ray absorption near-edge structure (XANES) analysis probes oxidation state changes. These methods are essential for optimizing reaction pathways in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.